TAK-715
描述
TAK-715 是一种强效且口服有效的 p38 丝裂原活化蛋白激酶 (MAPK) 抑制剂。 它主要因其在炎症性疾病中的潜在治疗作用而受到关注,例如类风湿性关节炎和椎间盘退变 。 This compound 抑制 MAPK 的 p38α 和 p38β 亚型,这些亚型在促炎细胞因子的产生中起着至关重要的作用 .
科学研究应用
化学: TAK-715 是研究 p38 MAPK 途径及其在各种细胞过程中的作用的宝贵工具。
生物学: This compound 已被用于研究基于细胞的测定中的炎症和凋亡机制.
医学: This compound 在治疗炎症性疾病(如类风湿性关节炎和椎间盘退变)方面显示出希望
工业: this compound 的潜在治疗应用使其成为药物开发和制药研究的候选者。
作用机制
TAK-715 通过抑制 p38 MAPK 途径发挥其作用。 它与 p38α 和 p38β 的 ATP 结合位点结合,阻止其活化以及随后对下游靶标的磷酸化 。 这种抑制导致促炎细胞因子的产生减少,例如肿瘤坏死因子-α 和白细胞介素-1β 。 此外,this compound 抑制酪蛋白激酶 I,酪蛋白激酶 I 调节 Wnt/β-连环蛋白信号传导的激活 .
准备方法
TAK-715 的合成涉及多个步骤,从制备核心噻唑结构开始。合成路线通常包括以下步骤:
噻唑环的形成: 这涉及在酸性条件下使合适的硫代酰胺与 α-卤代酮反应。
取代反应: 然后通过亲核取代反应用各种取代基对噻唑环进行官能化。
偶联反应: 官能化的噻唑与吡啶衍生物偶联形成最终产物.
This compound 的工业生产方法可能涉及优化这些合成步骤,以确保高产率和纯度,以及大规模生产的可扩展性。
化学反应分析
TAK-715 经历了几种类型的化学反应,包括:
氧化: this compound 在某些条件下可以被氧化,导致形成亚砜或砜。
还原: 还原反应可以将 this compound 转换为相应的硫醚。
取代: this compound 可以进行亲核取代反应,特别是在噻唑环上。
这些反应中常用的试剂和条件包括用于氧化的过氧化氢等氧化剂、用于还原的硼氢化钠等还原剂以及用于取代反应的胺类亲核试剂。这些反应形成的主要产物取决于所使用的具体试剂和条件。
相似化合物的比较
TAK-715 在 p38 MAPK 抑制剂中独一无二,因为它对 p38α 和 p38β 亚型具有高度选择性。类似化合物包括:
SB-203580: 另一种 p38 MAPK 抑制剂,但与 this compound 相比,其选择性较低.
SCIO-469: 一种 p38 MAPK 抑制剂,具有不同的化学结构和作用机制.
属性
IUPAC Name |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAIDKUDLCBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184412 | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303162-79-0 | |
Record name | TAK 715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-715 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303162-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAK-715 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TAK-715?
A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). [, ] It binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. [, ] This inhibition of p38α ultimately leads to the downstream suppression of pro-inflammatory cytokine production, making it a potential therapeutic target for chronic inflammatory diseases like rheumatoid arthritis. [, ]
Q2: How does this compound affect adipocyte differentiation?
A2: Research suggests that this compound demonstrates anti-adipogenic effects by suppressing lipid accumulation during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs) into adipocytes. [] This effect is mediated through the downregulation of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor gamma (PPAR-γ), as well as the inhibition of fatty acid synthase (FAS) and perilipin A expression. [] Additionally, this compound reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and activating transcription factor-2 (ATF-2), further contributing to its anti-adipogenic action. []
Q3: What is known about the structure of this compound?
A3: this compound, chemically known as N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, is a 4-phenyl-5-pyridyl-1,3-thiazole derivative. [] While the exact molecular weight and spectroscopic data might require further reference, its structure has been studied through X-ray crystallography, revealing its binding mode within the ATP-binding pocket of p38α. [, , ] This structural information provides insights into its selectivity and potency as a p38α inhibitor.
Q4: Has this compound been investigated for its metabolic stability?
A4: Yes, studies have explored the metabolic fate of this compound using human liver microsomes and bacterial cytochrome P450 mutants (P450 BM3). [, ] These investigations aimed to identify potential metabolites and assess its metabolic stability. Researchers have successfully generated diverse derivatives of this compound through biotransformation using P450 BM3 mutants, highlighting potential metabolic pathways and generating a library of compounds for further investigation. []
Q5: What is the relationship between the structure of this compound and its activity?
A5: During the development of this compound, researchers explored structure-activity relationships within a series of 4-phenyl-5-pyridyl-1,3-thiazoles. [] They discovered that substitutions at the 2-position of the pyridyl ring significantly impacted both p38α inhibitory activity and interactions with cytochrome P450 (CYP) isoforms. [] Specifically, the 2-ethyl substitution in this compound contributed to its potent p38α inhibition while minimizing CYP inhibition. []
Q6: What in vivo studies have been conducted on this compound?
A6: this compound has demonstrated promising efficacy in preclinical models. In mice, it effectively inhibited lipopolysaccharide (LPS)-induced TNF-α production, a key inflammatory mediator. [] Furthermore, it showed significant therapeutic benefit in a rat model of adjuvant-induced arthritis, highlighting its potential as an anti-rheumatic agent. []
Q7: What is the current status of this compound in terms of clinical development?
A7: Based on its promising preclinical profile, this compound was selected as a clinical candidate for rheumatoid arthritis. [] While its specific clinical development stage requires further confirmation, the information suggests it progressed beyond preclinical research.
Q8: Are there any known resistance mechanisms associated with this compound?
A8: While specific resistance mechanisms to this compound haven't been extensively outlined in the provided literature, it's crucial to recognize that drug resistance is a common challenge with kinase inhibitors. [] Further research is necessary to understand if and how resistance to this compound might develop in clinical settings and to explore strategies to mitigate this potential challenge.
Q9: Has this compound shown potential in other therapeutic areas beyond rheumatoid arthritis?
A9: Yes, emerging research suggests that this compound might hold therapeutic promise in other areas. For instance, it demonstrated the ability to alleviate interleukin-1β (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, indicating potential in managing intervertebral disc degeneration. [] Additionally, computational analyses have identified this compound as a potentially effective compound for treating lung squamous cell carcinoma, particularly in patients with high-risk cancer-associated fibroblasts. []
Q10: Are there any computational models or tools used to study this compound?
A10: Yes, computational approaches have been employed to understand the interactions of this compound with its target and explore its potential in different disease contexts. Researchers have used molecular docking and bioinformatics tools to evaluate this compound's binding affinity for p38α and predict its potential off-target effects. [, ] Moreover, researchers utilize computational models to calculate chemotherapy sensitivity scores and explore drug-target interactions, highlighting potential applications of this compound in cancer therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。